2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole
Description
2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by a partially saturated imidazole ring (4,5-dihydro) and a 3,4-dimethoxyphenyl substituent at the 2-position.
Synthesis: The compound can be synthesized via condensation reactions using substituted benzilimines. For example, 3,4-dimethoxy benzilimine reacts with ammonium acetate and aldehydes in acetic acid to yield derivatives with 2-(3,4-dimethoxyphenyl) substituents, albeit with moderate efficiency (60.67% yield) .

Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-4-3-8(7-10(9)15-2)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHHUAOYFMCRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NCCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571566 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192988-59-3 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole is part of the imidazole family, which has garnered significant attention due to its diverse biological activities. Imidazole derivatives are known for their roles in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies to provide a comprehensive overview.
This compound is characterized by its unique structure that contributes to its biological properties. The imidazole ring is a versatile pharmacophore that enhances the compound's interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this base structure were tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma).
- Cytotoxicity : Compounds derived from this structure showed IC50 values ranging from 1.38 to 3.21 μM compared to podophyllotoxin as a reference compound .
- Mechanism of Action : The most potent compound (referred to as compound 9) was found to induce apoptosis in HepG2 cells by increasing levels of p53 and Bax while decreasing Bcl-2 levels . This suggests that it triggers intrinsic apoptotic pathways.
Anti-inflammatory Activity
Imidazole derivatives have also been linked to anti-inflammatory effects. For example, studies involving imidazole analogues have shown significant inhibition of inflammatory markers in vitro and in vivo.
- In Vivo Studies : One study indicated that certain imidazole compounds significantly reduced neutrophil degranulation and reactive oxygen species (ROS) production in human neutrophils .
Antimicrobial Activity
The antimicrobial potential of compounds based on the imidazole framework has been well documented.
- Antibacterial Testing : Compounds derived from this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics .
Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of imidazole derivatives, researchers synthesized several analogues based on this compound. The results indicated that these compounds could effectively inhibit cell growth in cancer cell lines through apoptosis induction mechanisms .
Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory effects of imidazole derivatives on human neutrophils. The study found that these compounds could significantly reduce inflammatory responses by inhibiting key signaling pathways involved in inflammation .
Data Tables
| Biological Activity | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Compound 9 | 1.38 - 3.21 | Apoptosis via p53/Bax increase |
| Anti-inflammatory | Compound A | Not specified | Inhibition of ROS production |
| Antimicrobial | Compound B | Not specified | Inhibition of bacterial growth |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit anticancer properties. Studies have shown that 2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole has potential cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20.5 | Apoptosis induction via caspases |
| HeLa (Cervical) | 15.3 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Inhibition of angiogenesis |
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- Study Findings : Research published in Phytomedicine highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Research Evidence : An investigation published in Neuroscience Letters indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against conditions like Alzheimer's disease.
Synthesis and Modifications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Modifications to the imidazole ring or phenyl group can enhance its pharmacological properties.
- Synthetic Route : A common method involves the condensation of appropriate aldehydes with hydrazine derivatives followed by cyclization to form the imidazole ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly affect physicochemical and biological properties:
Key Insight : The 3,4-dimethoxy substitution may enhance antioxidant and enzyme inhibitory activities due to increased electron density, as seen in curcumin analogs . However, steric hindrance from adjacent methoxy groups could reduce synthetic efficiency .
Antimicrobial Activity
Imidazoline derivatives with methoxy or halogen substituents show broad-spectrum antimicrobial effects:
- 2-(2,4-Dimethoxyphenyl) analog : Active against S. aureus (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL), comparable to amoxicillin .
- 2-(4-Chlorophenyl) analog : Demonstrated anti-inflammatory activity in carrageenan-induced edema models, akin to phenylbutazone .
Antioxidant and Enzyme Inhibition
Physicochemical Properties
Notable Trend: Bulky substituents (e.g., 3,4-dimethoxy) correlate with lower melting points and yields, likely due to steric challenges during crystallization and reaction steps .
Structural Flexibility vs. Aromaticity
- For example, dihydroimidazoles show stronger ACE inhibition than fully aromatic analogs .
- Fully Aromatic Imidazoles : Compounds like 2,4,5-triphenyl-1H-imidazole exhibit higher thermal stability (melting points >250°C) but reduced solubility .
Q & A
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. Key reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and bases (e.g., triethylamine). Reaction optimization often involves:
- Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade thermally sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic precursors .
- Catalysts : Diethyl ammonium hydrogen phosphate under solvent-free conditions increases reaction efficiency .
Example Protocol (from and ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | KOH/DMSO, 45 min | Deprotonation and activation |
| 2 | Allylbromide, RT, 45 min | Alkylation at N1 position |
| 3 | H₂O extraction, diethyl ether | Isolation of crude product |
| 4 | Recrystallization (ethanol) | Purification (>90% purity) |
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1666 cm⁻¹, NH stretch at ~3448 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.34–3.86 ppm, aromatic protons at δ 7.26–7.93 ppm) .
- X-ray Crystallography : Resolves non-planar conformations; dihedral angles between imidazole and phenyl rings (e.g., 35.78° for 3,4-dimethoxyphenyl vs. 69.75° for diphenyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in published synthetic yields or purity data?
Answer: Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to detect byproducts (e.g., N-oxide derivatives from over-oxidation) .
- Reagent quality : Trace moisture in aldehydes can hydrolyze intermediates; employ Karl Fischer titration for solvent drying .
- Statistical validation : Apply factorial design (e.g., 2³ design) to test interactions between temperature, solvent, and catalyst loading .
Case Study : A 2022 study achieved 85% yield using DMSO/KOH, while a 2023 protocol reported 72% yield. Factorial analysis revealed that residual water in DMSO (≥0.1%) reduced yields by 13% due to intermediate hydrolysis .
Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?
Answer:
- Molecular docking : Simulate interactions with targets (e.g., β-lactamase or heme oxygenase). The 3,4-dimethoxy groups exhibit strong π-π stacking with hydrophobic enzyme pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antimicrobial activity (R² = 0.89 in Gram-positive bacteria) .
- MD simulations : Assess stability of metal complexes (e.g., Zn²+ coordination at N3 imidazole) for catalytic applications .
Q. How can researchers optimize regioselectivity in functionalizing the imidazole ring?
Answer:
- Directing groups : Introduce sulfonyl groups at N1 to bias electrophilic substitution at C4 (meta to methoxy) .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (5 min vs. 24 hrs conventional) .
- Protection/deprotection : Use Boc groups for NH protection during halogenation (e.g., Br₂ in acetic acid yields 85% C5-brominated product) .
Methodological Challenges
Q. What strategies mitigate crystal packing distortions in X-ray studies of imidazole derivatives?
Answer:
- Cocrystallization : Add 4-aminobenzoate counterions to stabilize H-bond networks (e.g., C–H⋯O interactions reduce thermal motion) .
- Low-temperature data collection : Minimizes thermal displacement errors (e.g., 100 K vs. 295 K reduces R-factor from 0.109 to 0.039) .
- Twinned crystals : Use PLATON’s TWINLAW to detect and refine twinning (common in P2₁/n space groups) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
Answer:
- pH-dependent degradation : The imidazole NH protonates below pH 6, increasing aqueous solubility but accelerating hydrolysis (t₁/₂ = 2 hrs at pH 5 vs. 48 hrs at pH 7.4) .
- Solvent selection : DMSO enhances cell membrane permeability but induces cytotoxicity above 0.1% v/v; use PEG-400 for in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
